molecular formula C18H14BNO2 B591801 (9-Phenyl-9H-carbazol-2-yl)boronic acid CAS No. 1001911-63-2

(9-Phenyl-9H-carbazol-2-yl)boronic acid

Cat. No.: B591801
CAS No.: 1001911-63-2
M. Wt: 287.125
InChI Key: XSAOVBUSKVZIBE-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

The primary target of (9-Phenyl-9H-carbazol-2-yl)boronic acid is the molecular structure of organic optoelectronic materials and liquid crystal molecules . The compound acts as an electron donor due to its boronic acid group, which is crucial in the synthesis of these materials .

Mode of Action

This compound interacts with its targets through a process known as Suzuki coupling . This reaction involves the boronic acid group of the compound, which allows it to bind to the molecular framework of the target molecules . The introduction of this compound can alter the conjugated structure of the target molecules, thereby modulating their luminescent properties .

Biochemical Pathways

The compound affects the biochemical pathways involved in the synthesis of organic optoelectronic materials and liquid crystal molecules . By participating in the Suzuki coupling reaction, it influences the formation of C-C and C-X bonds in these pathways . The downstream effects include the alteration of the conjugated structure of the target molecules, which can lead to changes in their luminescent properties .

Result of Action

The primary result of the action of this compound is the modulation of the luminescent properties of organic optoelectronic materials and liquid crystal molecules . By altering the conjugated structure of these molecules, the compound can effectively tune their light-emitting characteristics .

Action Environment

The action of this compound is influenced by environmental factors. It should be stored under an inert gas (nitrogen or argon) at 2-8°C . These conditions can influence the compound’s action, efficacy, and stability.

Biochemical Analysis

Biochemical Properties

The biochemical properties of (9-Phenyl-9H-carbazol-2-yl)boronic acid are not well-documented in the literature. It is known that boronic acids can interact with various biomolecules, particularly enzymes and proteins that have diol-containing side chains. The boronic acid moiety can form reversible covalent bonds with these diols, allowing it to modulate the activity of these biomolecules .

Molecular Mechanism

It is known that boronic acids can interact with biomolecules through the formation of boronate esters, which can influence the activity of these molecules

Preparation Methods

Synthetic Routes and Reaction Conditions

(9-Phenyl-9H-carbazol-2-yl)boronic acid can be synthesized through a multi-step process involving the reaction of 2-bromo-9-phenyl-9H-carbazole with triisopropyl borate in the presence of n-butyllithium . The reaction is typically carried out at low temperatures (-78°C) to ensure the stability of the intermediates . The general steps are as follows:

  • Dissolve 2-bromo-9-phenyl-9H-carbazole in anhydrous tetrahydrofuran (THF).
  • Cool the solution to -78°C and slowly add n-butyllithium.
  • Stir the reaction mixture for 1 hour at -78°C.
  • Slowly add triisopropyl borate to the reaction mixture.
  • Allow the reaction to proceed at room temperature.
  • Quench the reaction with water and extract the product with ethyl acetate.
  • Purify the product by recrystallization or column chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the synthesis generally follows similar steps as the laboratory preparation, with optimizations for scale, yield, and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

(9-Phenyl-9H-carbazol-2-yl)boronic acid primarily undergoes coupling reactions, such as the Suzuki-Miyaura reaction, which is used to form carbon-carbon bonds . It can also participate in other types of reactions, including:

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(9-Phenyl-9H-carbazol-2-yl)boronic acid is unique due to its specific substitution pattern on the carbazole ring, which imparts distinct electronic and steric properties. This makes it particularly useful in the synthesis of complex organic molecules and materials for electronic applications .

Properties

IUPAC Name

(9-phenylcarbazol-2-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14BNO2/c21-19(22)13-10-11-16-15-8-4-5-9-17(15)20(18(16)12-13)14-6-2-1-3-7-14/h1-12,21-22H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSAOVBUSKVZIBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=C(C=C1)C3=CC=CC=C3N2C4=CC=CC=C4)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14BNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10736782
Record name (9-Phenyl-9H-carbazol-2-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10736782
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1001911-63-2
Record name (9-Phenyl-9H-carbazol-2-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10736782
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (9-Phenyl-9H-carbazol-2-yl)boronic acid
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